molecular formula C13H12O4 B1427722 Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate CAS No. 1291493-46-3

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Cat. No. B1427722
M. Wt: 232.23 g/mol
InChI Key: RDCNCRNVBIISCP-UHFFFAOYSA-N
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Description

“Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate” is a complex organic compound. It likely contains a benzofuran ring (a fused aromatic ring system combining benzene and furan), an allyloxy group (an ether derivative of the allyl group), and a carboxylate ester group with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, an oxygen atom linking this ring to an allyl group (a three-carbon chain with a carbon-carbon double bond), and a carboxylate ester group . The exact structure would depend on the positions of these groups on the benzofuran ring .


Chemical Reactions Analysis

The allyl group in this compound could potentially undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall distribution of charge within the molecule .

Scientific Research Applications

Synthesis Applications

  • Tribromobenzofuran and Tribromobenzopyran Derivatives Synthesis : Palladium(II)-catalyzed oxidative cyclization of related compounds leads to a mixture of methyl tribromobenzofuran and tribromobenzopyran derivatives. This demonstrates its utility in synthesizing complex molecular structures (Khan & Soma, 2007).

  • Orthogonal Synthesis Discovery Using AI : Artificial intelligence was used to explore synthetic routes involving compounds similar to Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate, leading to the discovery of new catalytic processes for synthesizing benzofuran and bicyclo[3.3.1]nonane scaffolds (Takabatake et al., 2020).

  • Electrochemical Synthesis of New Benzofuran Derivative : Electrochemical oxidation in the presence of nucleophiles led to the conversion of related compounds to new benzofuran derivatives, highlighting its potential in electrochemical synthesis (Moghaddam et al., 2006).

Biological and Pharmaceutical Research

  • Synthesis and Biological Activities of Benzofuran Derivatives : Synthesis of new benzofuran derivatives and their evaluation for anti-HIV activities shows the potential of such compounds in pharmaceutical research (Mubarak et al., 2007).

  • Antibacterial Properties of Benzofuran Derivatives : Compounds similar to Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate have been found to exhibit antibacterial properties, particularly against Gram-positive bacteria (Urzúa et al., 2008).

  • Antimicrobial Activities of Benzofuran Derivatives : Halogen and aminoalkyl derivatives of related compounds have been tested for antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Krawiecka et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. It’s important to refer to the relevant safety data sheets (SDS) for information on potential hazards, appropriate handling and storage procedures, and measures to take in case of exposure or accident .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 4-prop-2-enoxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCNCRNVBIISCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CO2)C(=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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